2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide
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Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine ring, and an acetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxyphenylmethylthiourea.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the corresponding hydrazide.
Condensation: The final step involves the condensation of the hydrazide with 1-methylpiperidine-4-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: It is used in various biological assays to investigate its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[(4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23N3O2S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H23N3O2S/c1-19-9-7-14(8-10-19)17-18-16(20)12-22-11-13-3-5-15(21-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,18,20) |
InChI Key |
QRCGLQUXHMLVDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CSCC2=CC=C(C=C2)OC)CC1 |
solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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